2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
Description
Properties
Molecular Formula |
C18H25N3O |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22) |
InChI Key |
LMWABAOFFZJVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Cyclization
Starting with 3-methylaniline (1 ), glycerol (2 ) undergoes dehydration to form acrolein in situ under concentrated sulfuric acid. Cyclization with 1 produces 3-methylquinoline (3 ). Subsequent alkylation at the 2-position using ethyl iodide in the presence of a Lewis acid (e.g., AlCl₃) yields 2-ethyl-3-methylquinoline (4 ).
Microwave-Assisted Optimization
Replacing conventional heating with microwave irradiation reduces reaction time from 12–24 hours to 30–60 minutes. Amarasekara and Hasan demonstrated that imidazolium-based ionic liquids (e.g., 3a ) enhance regioselectivity and yield (82–89%) while eliminating the need for exogenous oxidants.
Table 1: Skraup Reaction Parameters
| Parameter | Conventional | Microwave-Optimized |
|---|---|---|
| Reaction Time | 18–24 h | 0.5–1 h |
| Yield | 45–55% | 82–89% |
| Solvent | H₂SO₄ | Ionic Liquid 3a |
Conrad–Limpach Route to 4-Aminoquinoline Intermediate
The Conrad–Limpach reaction constructs the 4-aminoquinoline scaffold, critical for subsequent acetamide functionalization.
β-Ketoester Condensation
Heating 3-methylaniline (1 ) with ethyl acetoacetate (6 ) in diphenyl ether at 210°C forms 4-hydroxy-2-ethyl-3-methylquinoline (7 ). Treatment with POCl₃ converts the hydroxyl group to a chloride, which is aminated via ammonia saturation in ethanol to yield 4-amino-2-ethyl-3-methylquinoline (8 ).
Acetamide Moiety Installation via Coupling Reactions
The diethylaminoacetamide side chain is introduced through nucleophilic acyl substitution or coupling reagents.
Acylation with 2-(Diethylamino)Acetyl Chloride
Reacting 8 with 2-(diethylamino)acetyl chloride (9 ) in dichloromethane and triethylamine (0°C to RT, 4 h) provides the target compound in 68% yield. Excess acyl chloride (1.2 eq) ensures complete conversion.
Carbodiimide-Mediated Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate 2-(diethylamino)acetic acid (10 ) for coupling with 8 in DMF. Yields reach 75–80% after purification by column chromatography.
Table 2: Acetamide Coupling Efficiency
| Method | Reagent | Yield |
|---|---|---|
| Acylation | 9 | 68% |
| EDC/NHS | 10 , EDC, NHS | 78% |
One-Pot Synthesis from Cyanoacetamides
Zhu et al. demonstrated a streamlined approach using cyanoacetamides and 2-aminobenzaldehydes.
Reaction Protocol
Heating 2-amino-5-ethyl-3-methylbenzaldehyde (11 ) with N,N-diethyl-2-cyanoacetamide (12 ) in ethanol (70°C, 10 min) followed by NaOH-mediated cyclization yields the quinoline-acetamide hybrid directly. This method achieves 85% yield and reduces purification steps.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives with different amine groups.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
- Molecular Formula : C15H20N2O
- Molecular Weight : 248.34 g/mol
The compound exhibits several biological activities that are of interest to researchers:
-
Anticancer Properties :
- Studies have indicated that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, a study reported a reduction in cell viability in breast and prostate cancer cells at concentrations as low as 10 µM, suggesting strong antitumor properties.
-
Antimicrobial Activity :
- The compound has shown effectiveness against a range of bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
-
Neuroprotective Effects :
- Research indicates that this compound may offer neuroprotective benefits, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress markers.
Anticancer Activity
A comprehensive study evaluated the effects of the compound on several cancer cell lines, including breast and lung cancers. The findings demonstrated:
- Cell Lines Tested : MCF-7 (breast), A549 (lung)
- Concentration Range : 1 µM to 50 µM
- Results : Significant reduction in cell viability was observed, with IC50 values calculated at approximately 12 µM for MCF-7 and 15 µM for A549 cells.
Antimicrobial Properties
In antimicrobial assays, the following results were obtained:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Pseudomonas aeruginosa | 2 |
These results suggest that the compound could be developed further as a therapeutic agent against bacterial infections.
Neuroprotective Effects
In vivo studies using rodent models of neurodegeneration showed promising results:
- Model Used : Alzheimer’s disease model in rats.
- Outcome : Administration of the compound resulted in improved cognitive function as assessed by behavioral tests and reduced levels of amyloid-beta plaques in brain tissue.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Core Structural Variations
The compound’s quinoline core distinguishes it from other acetamides. Key analogs include:
Key Observations :
- Substitutions like cyano or chloro groups (e.g., in agrochemical analogs) alter electrophilicity and reactivity, whereas diethylamino groups likely improve solubility .
Physicochemical Properties
Melting Points and Stability
- Target Compound: No direct data available.
- Analog: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide has a melting point of 66–69°C, suggesting moderate thermal stability .
- Quinoxaline Derivative: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide exhibits a higher melting point (230–232°C), attributed to hydrogen bonding and aromatic stacking .
Solubility and Reactivity
- The diethylamino group in the target compound likely enhances solubility in organic solvents compared to cyano- or chloro-substituted analogs .
- Thioether-containing analogs (e.g., 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide) show increased polarity due to sulfur atoms .
Biological Activity
2-(Diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide, also known as compound 3647-2300, is a chemical entity that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES : CCc1nc2ccccc2c(NC(CN(CC)CC)=O)c1C
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including ion channels and enzymes related to inflammation and cancer pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models is still being characterized.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Early assessments suggest that this compound may possess antibacterial and antifungal properties, although detailed studies are needed to confirm these effects.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective potential for compounds within the quinoline family. This may be relevant for conditions such as neurodegenerative diseases, where oxidative stress plays a critical role.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduced oxidative stress |
Case Study: Anticancer Activity
A study published in International Journal of Molecular Sciences explored the anticancer potential of various quinoline derivatives, including this compound. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of quinoline derivatives against common pathogens. The results demonstrated that this compound exhibited significant antibacterial activity against strains of E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide, and how can yield optimization be approached?
- Methodological Answer : Synthesis typically involves multi-step processes, including condensation, amidation, and functional group protection/deprotection. For example, analogous quinoline-based acetamides are synthesized via sequential coupling reactions (e.g., 11 steps with 2–5% overall yield in ). To optimize yields:
- Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading, solvent polarity) .
- Employ HPLC monitoring for intermediate purity control .
- Consider microwave-assisted synthesis to reduce reaction times, as demonstrated in heterocyclic acetamide synthesis .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments (e.g., diethylamino protons at δ 1.0–1.5 ppm; quinoline aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ±1 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC-PDA : Quantify purity (>98%) and detect impurities .
Q. How should stability studies be designed to ensure compound integrity during storage?
- Methodological Answer :
- Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) .
- Monitor degradation via LC-MS to identify hydrolytic or oxidative by-products (e.g., quinoline ring oxidation) .
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can statistical experimental design improve reaction optimization for this compound?
- Methodological Answer :
- Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., solvent polarity vs. catalyst efficiency) .
- Use Plackett-Burman designs for screening factors (e.g., temperature, stoichiometry) with minimal runs .
- Validate models using ANOVA to ensure statistical significance (p < 0.05) .
Q. What computational strategies are effective for predicting reaction pathways and intermediates?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Simulate transition states and energy barriers (e.g., amidation kinetics) .
- Machine Learning (ML) : Train models on existing quinoline-acetamide datasets to predict optimal reaction conditions .
- Molecular Dynamics (MD) : Study solvent effects on reaction trajectories .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Detect conformational exchange (e.g., rotamers in diethylamino groups) causing signal splitting .
- Variable-Temperature XRD : Correlate crystal lattice changes with spectral shifts .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .
Q. What methodologies are recommended for impurity profiling and mitigation during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., de-ethylated by-products) with structural elucidation .
- Column Chromatography Optimization : Use gradient elution (hexane/EtOAc to DCM/MeOH) for challenging separations .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
